

Spectroscopic Characterization of Δ^2 -Ceftazidime: An In-depth Technical Guide

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Compound of Interest

Compound Name: *delta-2-Ceftazidime*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of Δ^2 -Ceftazidime, a significant impurity of the third-generation cephalosporin antibiotic, Ceftazidime. While detailed, publicly available spectroscopic data for Δ^2 -Ceftazidime is limited, this document outlines the established analytical techniques, expected spectral characteristics, and detailed experimental protocols based on the analysis of Ceftazidime and its related impurities.

Introduction

Ceftazidime is a broad-spectrum β -lactam antibiotic widely used in the treatment of serious bacterial infections.[1] The stability of Ceftazidime is a critical aspect of its efficacy and safety, with the isomerization of the double bond in the dihydrothiazine ring from the biologically active Δ^3 -position to the inactive Δ^2 -position being a key degradation pathway.[2] This transformation results in the formation of Δ^2 -Ceftazidime, also known as Ceftazidime Impurity A.[3][4] Accurate identification and quantification of this impurity are crucial for ensuring the quality and safety of Ceftazidime drug products.

This guide focuses on the primary spectroscopic techniques employed for the characterization of Δ^2 -Ceftazidime: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of Δ^2 -Ceftazidime is presented in Table 1.

Property	Value	Source(s)
Chemical Name	(6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yl)oxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate	
Synonyms	Δ^2 -Ceftazidime, Ceftazidime Impurity A	[3][4]
Molecular Formula	C ₂₂ H ₂₂ N ₆ O ₇ S ₂	
Molecular Weight	546.6 g/mol	[5]
CAS Number	1000980-60-8	[4]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of Δ^2 -Ceftazidime from the parent drug and other related substances.[2]

Experimental Protocol: HPLC-UV

A typical HPLC-UV method for the analysis of Ceftazidime and its impurities is detailed below.

Instrumentation:

- A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[6]
- Mobile Phase: A gradient elution is typically employed to achieve optimal separation. An example of a mobile phase could be a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate adjusted to a specific pH) and an organic modifier like acetonitrile.[7]
- Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is generally used.[6]
- Column Temperature: The column is often maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.
- Detection Wavelength: Detection is typically performed in the range of 230 nm to 260 nm, with specific methods utilizing 254 nm or 255 nm.[2]
- Injection Volume: A typical injection volume is 10 μ L.[6]

Sample Preparation:

- Accurately weigh and dissolve the sample in a suitable diluent, which is often the mobile phase or a component of it.

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